N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Pyrrolidine Ring: The hydroxypyrrolidine moiety can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide: shares similarities with other triazole-containing compounds such as fluconazole and voriconazole, which are used as antifungal agents.
Piperidine Derivatives: Compounds like piperidine-1-carboxamide are also structurally similar and have applications in medicinal chemistry.
Uniqueness
- The unique combination of the piperidine, triazole, and pyrrolidine rings in this compound provides it with distinct chemical properties and potential applications that are not found in other similar compounds.
Properties
IUPAC Name |
N-benzyl-4-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]triazol-1-yl]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c28-20-8-9-25(16-20)14-19-15-27(24-23-19)13-18-6-10-26(11-7-18)21(29)22-12-17-4-2-1-3-5-17/h1-5,15,18,20,28H,6-14,16H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLUNGRUFMZTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CN3CCC(C3)O)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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